5,7-Dihydroxy-11-ketotetranorprostanoic acid
5,7-Dihydroxy-11-ketotetranorprostanoic acid
The metabolism of F series prostaglandins (PGs), including PGF1α and PGF2α, commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs. The removal of four carbons at the α-terminus and oxidation of the terminal ω carbon produces the abundant urinary metabolites, including tetranor-PGFM. 13,14-dihydro-15-keto tetranor PGF1α is a potential metabolite of either PGF1α or PGF2α and likely precursor to tetranor-PGFM.
Brand Name:
Vulcanchem
CAS No.:
24379-94-0
VCID:
VC21201907
InChI:
InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15+/m1/s1
SMILES:
CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O
Molecular Formula:
C16H28O5
Molecular Weight:
300.39 g/mol
5,7-Dihydroxy-11-ketotetranorprostanoic acid
CAS No.: 24379-94-0
Cat. No.: VC21201907
Molecular Formula: C16H28O5
Molecular Weight: 300.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The metabolism of F series prostaglandins (PGs), including PGF1α and PGF2α, commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs. The removal of four carbons at the α-terminus and oxidation of the terminal ω carbon produces the abundant urinary metabolites, including tetranor-PGFM. 13,14-dihydro-15-keto tetranor PGF1α is a potential metabolite of either PGF1α or PGF2α and likely precursor to tetranor-PGFM. |
|---|---|
| CAS No. | 24379-94-0 |
| Molecular Formula | C16H28O5 |
| Molecular Weight | 300.39 g/mol |
| IUPAC Name | 3-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid |
| Standard InChI | InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15+/m1/s1 |
| Standard InChI Key | UIZLUZTVNFGFMX-TUVASFSCSA-N |
| Isomeric SMILES | CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCC(=O)O)O)O |
| SMILES | CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O |
| Canonical SMILES | CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O |
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